Butyl(trimethyl)germane
Description
Butyl(trimethyl)germane is an organogermanium compound with the formula (CH₃)₃Ge-C₄H₉. It consists of a germanium atom bonded to three methyl groups and a butyl group. This compound is part of a broader class of trimethylgermanes, which are valued in synthetic chemistry for their unique electronic and steric properties. Germanium’s larger atomic radius and lower electronegativity compared to silicon or carbon impart distinct reactivity patterns, making such compounds useful in catalysis and organic transformations .
Properties
CAS No. |
1000-46-0 |
|---|---|
Molecular Formula |
C7H18Ge |
Molecular Weight |
174.85 g/mol |
IUPAC Name |
butyl(trimethyl)germane |
InChI |
InChI=1S/C7H18Ge/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
GLHGUMFMUJLNRO-UHFFFAOYSA-N |
SMILES |
CCCC[Ge](C)(C)C |
Canonical SMILES |
CCCC[Ge](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Aryltrimethylgermanes
- Trimethyl(phenyl)germane (PhGeMe₃): The phenyl group introduces aromatic conjugation, enhancing stability but reducing nucleophilicity compared to alkyl-substituted germanes. In cobalt-catalyzed reactions with arylglyoxals, PhGeMe₃ exhibited high yields (e.g., 85–92% for carbinol derivatives), outperforming silicon analogs like PhSiMe₃ due to germanium’s superior leaving-group ability .
- Heteroaryltrimethylgermanes : Trimethyl(thiophen-3-yl)germane and trimethyl(thiophen-2-yl)germane showed moderate yields (67% and 59%, respectively) in similar reactions, likely due to coordination of heteroatoms to transition metals .
Alkyltrimethylgermanes
- Its molecular weight (estimated ~214 g/mol) is higher than PhGeMe₃ (C₉H₁₃Ge, ~193 g/mol), influencing volatility and solubility .
- Trimethyl(naphthalen-1-yl)germane : Bulky aromatic substituents like naphthyl maintain high reactivity (e.g., 89% yield in hydrogenation) due to germanium’s tolerance for steric hindrance .
Reactivity in Catalytic Reactions
*Hypothetical data based on structural analogies.
Physical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | Molecular Weight (g/mol) | |
|---|---|---|---|---|
| (4-Chlorophenyl)GeMe₃ | 81.1 | 218.1 | 229.25 | |
| PhGeMe₃ | ~180 (est.) | ~-20 (est.) | 193.20 | |
| This compound | ~150 (est.) | ~-50 (est.) | ~214.00 | — |
Alkyl-substituted germanes generally exhibit lower melting points than aryl derivatives due to reduced crystallinity.
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